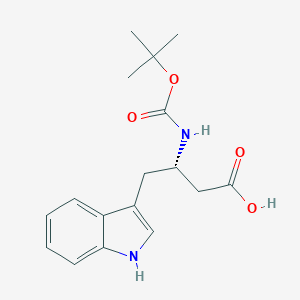

Boc-L-beta-homotryptophan

Vue d'ensemble

Description

Boc-L-beta-homotryptophan, also known as (S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, is a derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the beta-homotryptophan molecule. This compound is commonly used in peptide synthesis and as a building block in the preparation of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-beta-homotryptophan typically involves the following steps:

Protection of the Amino Group: The amino group of L-beta-homotryptophan is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-beta-homotryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of L-beta-homotryptophan are reacted with di-tert-butyl dicarbonate in the presence of a suitable base.

Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-L-beta-homotryptophan undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield L-beta-homotryptophan.

Peptide Coupling: this compound can be used in peptide synthesis, where it undergoes coupling reactions with other amino acids or peptide fragments using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Oxidation and Reduction: The indole ring of this compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

Peptide Coupling: Coupling reagents such as DCC or EDC are used in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products Formed

Deprotection: L-beta-homotryptophan is obtained after the removal of the Boc group.

Peptide Coupling: Peptides containing this compound as a residue are formed.

Oxidation: Various oxidized derivatives of this compound can be obtained depending on the reaction conditions.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-L-beta-homotryptophan is primarily utilized in the synthesis of peptides, particularly those designed to improve stability and bioactivity. The presence of the beta-amino acid structure enhances the conformational flexibility of peptides, which can lead to improved interactions with biological targets.

Key Features:

- Increased Stability: The beta-amino acid configuration provides resistance to enzymatic degradation, making peptides more stable in biological environments .

- Enhanced Bioactivity: Peptides incorporating this compound have shown improved binding affinities for receptors due to altered conformational dynamics .

Drug Design and Development

The compound has been explored in the context of drug discovery, particularly as a building block for synthesizing novel therapeutic agents targeting specific diseases.

Case Study: EphA2 and EphB2 Receptor Antagonism

- Researchers synthesized a conjugate of this compound with 3β-hydroxy Δ5-cholenic acid (designated UniPR1447) to investigate its efficacy as an antagonist for EphA2 and EphB2 receptors, which are implicated in glioblastoma multiforme (GBM) progression .

- Findings: The compound demonstrated significant inhibition of receptor binding and reduced tumor growth in vivo, highlighting its potential as a therapeutic agent against GBM .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its incorporation into cyclic peptides has been shown to enhance activity against various bacterial strains.

Case Study: Cyclo-RRRWFW Peptides

- A series of cyclic hexapeptide analogs were synthesized, with this compound included to assess their antimicrobial efficacy against Escherichia coli and Bacillus subtilis.

- Results: The addition of this compound improved the peptides' ability to permeabilize bacterial membranes, demonstrating its role in enhancing antimicrobial activity through increased hydrophobic interactions .

Structural Characterization and Computational Studies

Computational modeling plays a crucial role in understanding how this compound interacts with various biological targets. Molecular dynamics simulations have been employed to predict binding affinities and optimize ligand design.

Insights from Simulations:

- Studies have shown that the conformational space explored by this compound derivatives can provide insights into selective binding mechanisms for receptors like EphA2 and EphB2 .

- Such computational approaches aid in rational drug design by identifying key interactions that can be exploited for developing more effective therapeutics.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Peptide Synthesis | Used as a building block for stable, bioactive peptides | Increases stability and improves receptor binding |

| Drug Design | Synthesized conjugates targeting specific receptors | UniPR1447 reduced tumor growth in GBM models |

| Antimicrobial Activity | Enhances activity against bacterial strains | Improved membrane permeabilization observed |

| Structural Characterization | Computational modeling for binding predictions | Insights into selective receptor interactions |

Mécanisme D'action

The mechanism of action of Boc-L-beta-homotryptophan depends on its specific application. In peptide synthesis, it acts as a protected amino acid residue that can be incorporated into peptides. In biological studies, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-beta-homotryptophan: The unprotected form of Boc-L-beta-homotryptophan.

Boc-L-tryptophan: A similar compound with a Boc protecting group but lacking the beta-homo modification.

Fmoc-L-beta-homotryptophan: Another protected form of L-beta-homotryptophan, using a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the beta-homo modification. This combination provides specific properties that make it suitable for certain synthetic and research applications, such as increased stability and compatibility with peptide synthesis protocols.

Activité Biologique

Boc-L-beta-homotryptophan is a synthetic amino acid derivative that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, including its effects on cancer cell lines, antimicrobial properties, and mechanisms of action.

Structural Characteristics

This compound is a derivative of the natural amino acid tryptophan, featuring a beta-amino acid structure. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it suitable for various biochemical applications. The beta-homotryptophan moiety introduces unique steric and electronic characteristics that influence its biological interactions.

Antitumor Activity

Recent studies have demonstrated the potential antitumor activity of this compound derivatives in glioblastoma models. For instance, compounds synthesized from this compound exhibited significant inhibitory effects on the proliferation of U251 glioblastoma cells. In an MTT assay, one derivative, referred to as UniPR1449, showed complete inhibition of cell growth at a concentration of 30 µM after 48 hours, outperforming standard treatments like Temozolomide .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Concentration (µM) | Cell Line | Growth Inhibition (%) | Time (hours) |

|---|---|---|---|---|

| UniPR1447 | 30 | U251 | 15 | 72 |

| UniPR1449 | 30 | U251 | 100 | 48 |

| Temozolomide | 500 | U251 | 50 | 72 |

The mechanism by which this compound exerts its antitumor effects appears to involve antagonism of Eph receptors, particularly EphA2 and EphB2. These receptors are known to play critical roles in tumor growth and progression. Molecular docking studies indicated that this compound derivatives bind effectively to these receptors, inhibiting their activity and thereby reducing tumor proliferation .

Antimicrobial Properties

In addition to its antitumor potential, this compound has shown promising antimicrobial activity. Studies evaluating its derivatives against Gram-negative bacteria such as Escherichia coli revealed significant antimicrobial effects. The introduction of the beta-amino acid moiety enhanced the peptides' ability to permeabilize bacterial membranes, suggesting a mechanism involving membrane disruption .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| UniPR1447 | E. coli | 25 |

| UniPR1449 | E. coli | 10 |

| Control | E. coli | >100 |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Glioblastoma Treatment : A study demonstrated that treatment with UniPR1449 led to a significant reduction in tumor size in xenograft models compared to controls .

- Antimicrobial Testing : In vitro assays showed that derivatives significantly reduced bacterial viability at concentrations lower than conventional antibiotics .

Propriétés

IUPAC Name |

(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZZBYOOQVPWSG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375825 | |

| Record name | Boc-L-beta-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229639-48-9 | |

| Record name | Boc-L-beta-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.